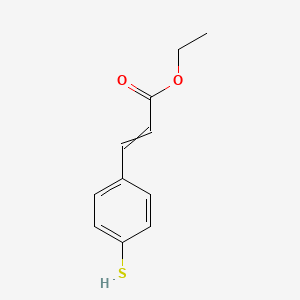

Ethyl 4-mercaptocinnamate

Übersicht

Beschreibung

Ethyl 4-mercaptocinnamate is an organic compound with the molecular formula C11H12O2S. It is an ester derivative of cinnamic acid, featuring a mercapto group (-SH) attached to the aromatic ring. This compound is known for its applications in organic synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-mercaptocinnamate can be synthesized through the esterification of 4-mercaptocinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-mercaptocinnamate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ethyl 4-sulfonic acid cinnamate.

Reduction: Formation of ethyl 4-hydroxycinnamate.

Substitution: Formation of various substituted cinnamate derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-mercaptocinnamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 4-mercaptocinnamate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-mercaptocinnamate can be compared with other cinnamate derivatives such as:

Ethyl cinnamate: Lacks the mercapto group, making it less reactive in certain chemical reactions.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

4-Mercaptocinnamic acid: The parent acid of this compound, which can be used as a precursor in its synthesis.

Biologische Aktivität

Ethyl 4-mercaptocinnamate (EMC) is an organic compound with the molecular formula C11H12O2S, known for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article provides an in-depth examination of the biological activity of EMC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Weight: 208.28 g/mol

- CAS Number: 1076198-07-6

- Chemical Structure: An ester derivative of cinnamic acid with a mercapto group (-SH) attached to the aromatic ring.

Synthesis:

EMC can be synthesized through the esterification of 4-mercaptocinnamic acid with ethanol in the presence of an acid catalyst like sulfuric acid. The reaction typically requires refluxing the reactants to achieve the desired product .

Antioxidant Properties

EMC has shown promising antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have utilized various assays to evaluate its effectiveness:

Antimicrobial Activity

Research indicates that EMC exhibits antimicrobial properties against a range of pathogens. A study conducted on various bacterial strains showed:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

These results suggest that EMC could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

The cytotoxic effects of EMC have been assessed using various cell lines. A notable study involved the WRL68 liver cell line:

- MTT Assay Results: The IC50 value was found to be greater than 100 µg/mL, indicating low cytotoxicity at tested concentrations.

- Cell Morphology: No significant morphological changes were observed in treated cells compared to controls, suggesting a favorable safety profile .

The biological activities of EMC are attributed to its mercapto group, which can form covalent bonds with thiol groups in proteins, potentially modulating their functions. Additionally, EMC may influence cellular pathways related to oxidative stress and inflammation, enhancing its therapeutic potential .

Case Studies

-

Gastroprotective Effects:

A study investigated the gastroprotective effects of EMC in a rat model subjected to ethanol-induced gastric mucosal lesions. The results indicated:- Increased superoxide dismutase (SOD) activity.

- Enhanced mucus secretion and pH levels in gastric contents.

- Histological improvements including reduced edema and leucocyte infiltration.

-

Antioxidant Mechanisms:

Another study focused on the mechanisms underlying the antioxidant effects of EMC. It was found that:

Eigenschaften

IUPAC Name |

ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-2-13-11(12)8-5-9-3-6-10(14)7-4-9/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHJDLLHNAYVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652582 | |

| Record name | Ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-07-6 | |

| Record name | Ethyl 3-(4-mercaptophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.